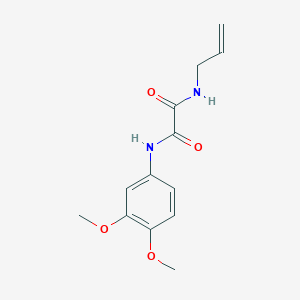
N-allyl-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(4-isopropylphenoxy)acetamide, also known as AIPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AIPA is a member of the class of compounds known as amides, which are commonly used in organic synthesis. AIPA has been shown to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-isopropylphenoxy)acetamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a role in the development of various inflammatory diseases.
Biochemical and Physiological Effects
N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. N-allyl-2-(4-isopropylphenoxy)acetamide has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have low toxicity, making it a safe candidate for use in various research applications. However, one limitation of using N-allyl-2-(4-isopropylphenoxy)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-allyl-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of N-allyl-2-(4-isopropylphenoxy)acetamide-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-(4-isopropylphenoxy)acetamide and its potential applications in other areas of medicine. Finally, future research may focus on developing new synthesis methods for N-allyl-2-(4-isopropylphenoxy)acetamide that improve its solubility and other properties, making it an even more useful compound for scientific research.
Synthesis Methods
N-allyl-2-(4-isopropylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of allylamine with 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This method typically yields N-allyl-2-(4-isopropylphenoxy)acetamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have various applications in scientific research, particularly in the field of medicinal chemistry. N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have potential as an analgesic, with studies demonstrating its ability to reduce pain sensitivity in animal models.
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-9-15-14(16)10-17-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQKTGBMPGWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)


![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5146897.png)


![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)